molecular formula C17H14ClNO2 B2745856 (2E)-N-(4-acetylphenyl)-3-(2-chlorophenyl)prop-2-enamide CAS No. 300825-50-7

(2E)-N-(4-acetylphenyl)-3-(2-chlorophenyl)prop-2-enamide

Cat. No. B2745856
CAS RN: 300825-50-7
M. Wt: 299.75
InChI Key: SOTGYMIPOGIUQY-DHZHZOJOSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2E)-N-(4-acetylphenyl)-3-(2-chlorophenyl)prop-2-enamide, also known as ACPA, is a synthetic compound that belongs to the class of cannabinoids. ACPA has been extensively studied in the field of pharmacology due to its potential therapeutic applications.

Scientific Research Applications

Crystallographic and Spectroscopic Characterization

The molecular structure and properties of related compounds to (2E)-N-(4-acetylphenyl)-3-(2-chlorophenyl)prop-2-enamide have been extensively studied through techniques such as X-ray diffraction, proton NMR (1H NMR), Fourier Transform Infra-Red (FT-IR), and Fourier Transform Raman (FT-Raman) spectroscopy. These studies provide detailed insights into the crystallographic configuration, vibrational frequencies, and other chemical properties critical for understanding the compound's potential applications in material science and medicinal chemistry (Prasanth et al., 2015).

Antimicrobial Properties

The synthesis and antimicrobial efficacy of compounds incorporating the 4-acetylphenyl fragment, similar to (2E)-N-(4-acetylphenyl)-3-(2-chlorophenyl)prop-2-enamide, have been investigated. These studies demonstrate the potential of such compounds in developing new antibacterial and antifungal agents. For instance, arylsubstituted halogen(thiocyanato)amides containing the 4-acetylphenyl fragment have shown promising antibacterial and antifungal activities, highlighting the potential for therapeutic applications (Baranovskyi et al., 2018).

Enamine Chemistry and Its Implications

The chemistry of enamines, closely related to the functional group present in (2E)-N-(4-acetylphenyl)-3-(2-chlorophenyl)prop-2-enamide, plays a significant role in organic synthesis and drug development. Enamines serve as versatile intermediates in the synthesis of a variety of heterocyclic compounds, demonstrating their importance in medicinal chemistry and pharmaceutical research. The study and application of enaminones, a subclass of enamines, have been explored for their anticonvulsant activity and potential in brain transport mechanisms, offering insights into the development of novel therapeutic agents (Eddington et al., 2000).

Molecular Docking and Enzyme Inhibition

Recent studies have utilized compounds structurally related to (2E)-N-(4-acetylphenyl)-3-(2-chlorophenyl)prop-2-enamide for molecular docking and enzyme inhibition assays. These investigations provide a framework for understanding the interaction of such compounds with biological targets, which is crucial for drug discovery and development. For example, novel enaminone derivatives and their complexes with transition metal ions have been examined for anti-acetylcholinesterase and anti-urease activities, showcasing their potential as inhibitors of enzymes relevant to various diseases (Huma et al., 2019).

properties

IUPAC Name

(E)-N-(4-acetylphenyl)-3-(2-chlorophenyl)prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14ClNO2/c1-12(20)13-6-9-15(10-7-13)19-17(21)11-8-14-4-2-3-5-16(14)18/h2-11H,1H3,(H,19,21)/b11-8+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SOTGYMIPOGIUQY-DHZHZOJOSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC=C(C=C1)NC(=O)C=CC2=CC=CC=C2Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)C1=CC=C(C=C1)NC(=O)/C=C/C2=CC=CC=C2Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14ClNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2E)-N-(4-acetylphenyl)-3-(2-chlorophenyl)prop-2-enamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.